2-((4-Fluorophenyl)amino)benzonitrile
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Overview
Description
2-((4-Fluorophenyl)amino)benzonitrile is an organic compound with the molecular formula C13H9FN2. It is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)benzonitrile typically involves the reaction of 4-fluoroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of ethanol (EtOH) as a solvent . The reaction is carried out under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol.
Substitution: Phenoxide ions, basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Amino derivatives.
Substitution: Phenyl-substituted derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)amino)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
4-Fluoronitrobenzene: Contains a nitro group instead of an amino group.
Uniqueness
2-((4-Fluorophenyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(4-fluoroanilino)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,16H |
InChI Key |
QMVWIKCOYNUWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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